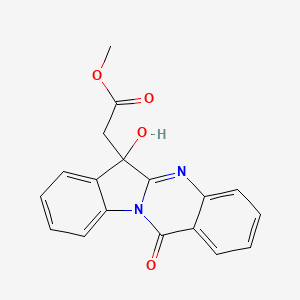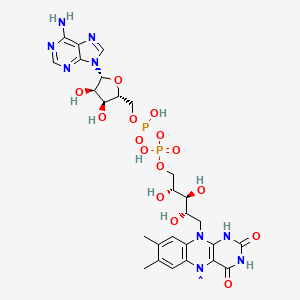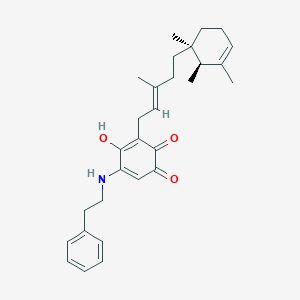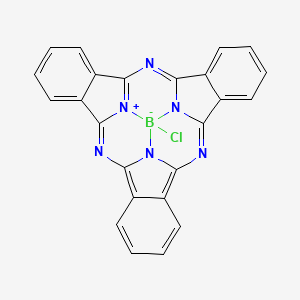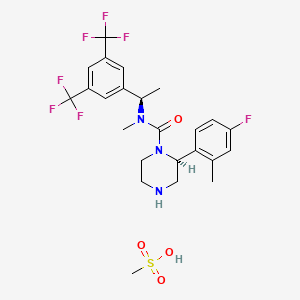
Vestipitant Mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vestipitant mesylate is a small molecule drug developed by GlaxoSmithKline. It acts as a selective antagonist for the neurokinin 1 receptor. This compound has been investigated for its potential use as an antiemetic, anxiolytic, and treatment for conditions such as tinnitus and insomnia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vestipitant mesylate is synthesized through a series of chemical reactions involving piperazine derivatives. The key steps include the formation of the piperazine ring and the introduction of various substituents to achieve the desired chemical structure. The synthetic route typically involves the following steps:
- Formation of the piperazine ring.
- Introduction of the fluoro and methyl groups on the phenyl ring.
- Coupling of the piperazine derivative with the trifluoromethyl-substituted phenyl ethyl group .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as crystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Vestipitant mesylate undergoes various chemical reactions, including:
Substitution reactions: Introduction of fluoro and methyl groups on the phenyl ring.
Coupling reactions: Formation of the piperazine ring and coupling with the trifluoromethyl-substituted phenyl ethyl group.
Common Reagents and Conditions
Reagents: Fluoro and methyl-substituted phenyl derivatives, trifluoromethyl-substituted phenyl ethyl group, piperazine derivatives.
Major Products Formed
The major product formed from these reactions is this compound, which is characterized by its high affinity for the neurokinin 1 receptor and its potential therapeutic applications .
Scientific Research Applications
Chemistry: Used as a model compound for studying the synthesis and reactivity of piperazine derivatives.
Biology: Investigated for its role in modulating neurokinin 1 receptor activity and its effects on various biological processes.
Medicine: Explored as a potential treatment for conditions such as postoperative nausea and vomiting, anxiety, depression, tinnitus, and insomnia. .
Mechanism of Action
Vestipitant mesylate exerts its effects by selectively antagonizing the neurokinin 1 receptor. This receptor is involved in the regulation of various physiological processes, including pain perception, stress response, and emesis. By blocking the activity of the neurokinin 1 receptor, this compound can alleviate symptoms associated with conditions such as nausea, anxiety, and insomnia .
Comparison with Similar Compounds
Similar Compounds
- Aprepitant
- Casopitant
- Fosaprepitant
- L-733,060
- Maropitant
Uniqueness
Vestipitant mesylate is unique in its high selectivity and potency as a neurokinin 1 receptor antagonist. It has shown promising results in clinical trials for various conditions, with a good safety profile and minimal side effects. Its ability to improve sleep maintenance and reduce anxiety without causing next-day cognitive impairment sets it apart from other similar compounds .
properties
CAS RN |
334476-64-1 |
|---|---|
Molecular Formula |
C24H28F7N3O4S |
Molecular Weight |
587.6 g/mol |
IUPAC Name |
(2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C23H24F7N3O.CH4O3S/c1-13-8-18(24)4-5-19(13)20-12-31-6-7-33(20)21(34)32(3)14(2)15-9-16(22(25,26)27)11-17(10-15)23(28,29)30;1-5(2,3)4/h4-5,8-11,14,20,31H,6-7,12H2,1-3H3;1H3,(H,2,3,4)/t14-,20-;/m1./s1 |
InChI Key |
BHECXGHXWKHZOY-DXPOFMJKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2CNCCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O |
SMILES |
CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O |
Other CAS RN |
334476-64-1 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



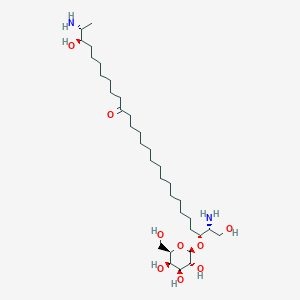
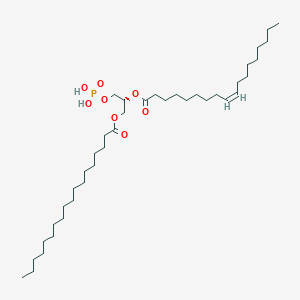
![9-[4-O-[2-O-(alpha-L-Fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyloxy]nonanoic acid methyl ester](/img/structure/B1261624.png)
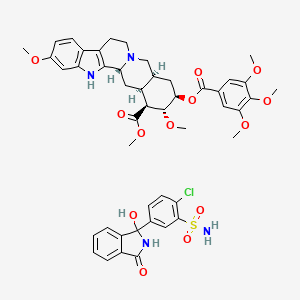
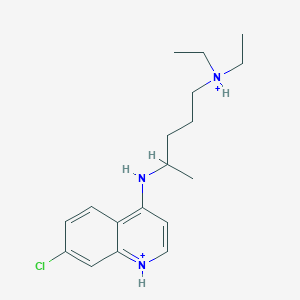
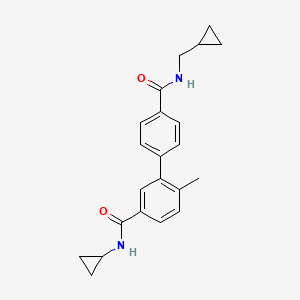
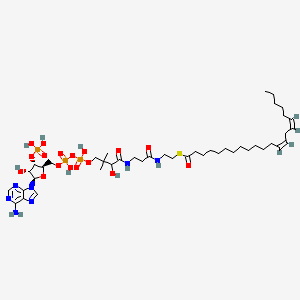
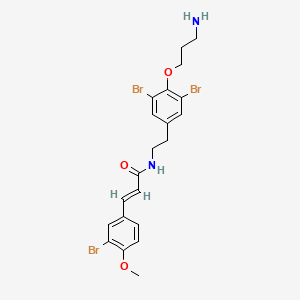
![[(1S,2S,4R)-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B1261632.png)
